molecular formula C14H20N2O3 B2686567 tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate CAS No. 2219380-10-4

tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate

Cat. No.: B2686567
CAS No.: 2219380-10-4
M. Wt: 264.325
InChI Key: BFZIQJAITITEKS-UHFFFAOYSA-N
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Description

Tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

tert-Butyl carbamate derivatives have been extensively studied for their structural and chemical properties. For instance, two carbamate derivatives were synthesized and structurally characterized, highlighting the interplay of strong and weak hydrogen bonds in their crystal packing. These derivatives exhibit an assembly of molecules connected through hydrogen bonds, forming three-dimensional architectures in their crystalline forms (Das et al., 2016). This research contributes to the understanding of molecular interactions and the design of novel molecular structures.

Functional Materials Development

Carbazole derivatives modified with tert-butyl groups, including tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate, have shown potential in the development of functional materials. A study on benzothizole-modified carbazole derivatives revealed that tert-butyl groups play a crucial role in gel formation, leading to the development of strong blue emissive nanofibers. These nanofibers have been used for the detection of volatile acid vapors, demonstrating the compound's applicability in creating fluorescent sensory materials with high performance (Sun et al., 2015).

Organic Reaction Mechanisms

Research on tert-Butyl carbamate derivatives has also contributed to understanding organic reaction mechanisms, such as metalation and alkylation processes. Studies on metalation between nitrogen and silicon in tert-butyl carbamate derivatives have shown efficient reactions with a variety of electrophiles, providing insights into the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996). This research is crucial for developing novel synthetic pathways and understanding the dynamics of chemical reactions.

Pharmacological Properties

Some derivatives of this compound have been explored for their pharmacological properties. For example, a functionally selective inverse agonist at the benzodiazepine site of GABAA alpha5 receptors has been identified, which does not exhibit the convulsant or anxiogenic activity associated with nonselective GABAA inverse agonists. This highlights the compound's potential in enhancing cognition without adverse effects, indicating its possible applications in treating cognitive disorders (Chambers et al., 2004).

Properties

IUPAC Name

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-11-12(8-10)18-7-6-15-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIQJAITITEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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